What is the chemical structure of Bisnorbiotin?
What is the chemical structure of Bisnorbiotin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisnorbiotin is a principal catabolite of biotin (Vitamin B7) formed through the β-oxidation of biotin's valeric acid side chain.[1] This document provides a detailed technical overview of bisnorbiotin, focusing on its chemical structure, physicochemical properties, metabolic pathway, and its role as a competitive inhibitor of biotin-dependent carboxylases. Detailed experimental protocols for its analysis are provided, along with a summary of key quantitative data. This guide is intended for researchers and professionals in the fields of biochemistry, nutrition, and drug development who are interested in the metabolism and potential therapeutic applications of biotin and its analogs.
Chemical Structure and Identification
Bisnorbiotin is structurally similar to biotin, featuring the same bicyclic ureido and tetrahydrothiophene rings. The key distinction is the length of the carboxylic acid side chain, which is shortened by two carbon atoms in bisnorbiotin.
Chemical Identifiers:
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IUPAC Name: 3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid
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Molecular Formula: C₈H₁₂N₂O₃S
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CAS Number: 16968-98-2
Structural Representations:
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SMILES: O=C1NC2CSC(CCC(=O)O)C2N1
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InChI: InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1
Physicochemical Properties
| Property | Bisnorbiotin | Biotin (for comparison) |
| Molecular Weight | 216.26 g/mol | 244.31 g/mol |
| Physical Description | Solid | White crystalline powder or fine long needles |
| Melting Point | Not experimentally determined | 231-233 °C |
| Water Solubility | Inferred to be soluble | 0.2 mg/mL at 25°C; very soluble in hot water |
| Organic Solvent Solubility | Inferred to be sparingly soluble | Soluble in alcohol; insoluble in common organic solvents |
Biological Significance and Metabolism
Bisnorbiotin is a naturally occurring metabolite of biotin in mammals, including humans. It is formed in the liver through the β-oxidation of biotin's valeric acid side chain, a process that also occurs in peroxisomes and mitochondria.[2] The presence and concentration of bisnorbiotin in urine are indicative of biotin turnover and status.
Metabolic Pathway: Biotin to Bisnorbiotin
The conversion of biotin to bisnorbiotin is a key step in biotin catabolism. This pathway is analogous to fatty acid β-oxidation.
Caption: Metabolic conversion of Biotin to Bisnorbiotin.
Interaction with Biotin-Dependent Carboxylases
Bisnorbiotin acts as a competitive inhibitor of biotin-dependent carboxylases. These enzymes are crucial for various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The five major biotin-dependent carboxylases in mammals are:
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Acetyl-CoA carboxylase (ACC1 and ACC2)
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Pyruvate carboxylase (PC)
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Propionyl-CoA carboxylase (PCC)
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Methylcrotonyl-CoA carboxylase (MCC)
While the inhibitory activity of bisnorbiotin is established, specific kinetic data such as inhibition constants (Ki) are not widely reported in the literature. It is understood that bisnorbiotin competes with biotin for the enzyme's binding site due to its structural similarity.
Quantitative Data
The urinary excretion of bisnorbiotin is a valuable biomarker for assessing biotin status. The following tables summarize key quantitative findings from studies in humans and rats.
Table 1: Urinary Excretion of Biotin Metabolites in Healthy Adults at Steady State
| Metabolite | Percentage of Total Biotin Excretion (Mean ± SD) |
| Biotin | 32% ± 12% |
| Bisnorbiotin | 52% ± 15% |
| Bisnorbiotin methyl ketone | 7.9% ± 5.8% |
| Biotin-d,l-sulfoxide | 4.0% ± 3.2% |
| Biotin sulfone | 3.6% ± 1.9% |
| Data from a study with six healthy adults.[1] |
Table 2: Effect of Biotin Supplementation on Urinary Excretion of Bisnorbiotin in Humans
| Condition | Fold Increase in Bisnorbiotin Excretion |
| Chronic administration of 1,200 µg biotin/day for 2 weeks | 85-fold (P < 0.0001) |
| Study conducted with 14 adult volunteers.[1] |
Table 3: Effect of Peroxisome Proliferators and Steroid Hormones on [14C]Bisnorbiotin Excretion in Rats
| Treatment | Effect on [14C]Bisnorbiotin Excretion |
| Peroxisome proliferators (clofibrate, di(2-ethylhexyl)phthalate) | Significant increase |
| Steroid hormones (dexamethasone, dehydroepiandrosterone) | Significant increase |
| Anticonvulsants (phenytoin, phenobarbital, carbamazepine) | No significant change |
| [14C]Biotin was administered intraperitoneally.[2] |
Experimental Protocols
Quantification of Bisnorbiotin in Urine by HPLC-MS/MS
While a detailed, standardized protocol for bisnorbiotin is not universally established, the following outlines a general approach based on methods for biotin and its metabolites.
Objective: To quantify the concentration of bisnorbiotin in human urine samples.
Principle: Urine samples are prepared by solid-phase extraction to concentrate the analyte and remove interfering substances. The extract is then analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive and specific detection.
Materials:
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Urine samples
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Bisnorbiotin analytical standard
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Internal standard (e.g., deuterated biotin)
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Solid-phase extraction (SPE) cartridges (e.g., C18)
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Methanol, acetonitrile (HPLC grade)
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Formic acid
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Deionized water
Procedure:
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Sample Preparation (Solid-Phase Extraction): a. Thaw frozen urine samples to room temperature. b. Centrifuge samples to remove particulate matter. c. Spike the supernatant with the internal standard. d. Condition the SPE cartridge with methanol followed by deionized water. e. Load the urine sample onto the cartridge. f. Wash the cartridge with water to remove salts and polar impurities. g. Elute bisnorbiotin and other metabolites with methanol or an appropriate organic solvent mixture. h. Evaporate the eluate to dryness under a stream of nitrogen. i. Reconstitute the residue in the initial mobile phase for HPLC analysis.
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HPLC-MS/MS Analysis:
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HPLC System: A system capable of gradient elution.
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Column: A reversed-phase C18 column (e.g., 3.0 mm x 100 mm, 1.7 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient Elution: A typical gradient might run from 2% to 100% Mobile Phase B over several minutes to separate bisnorbiotin from biotin and other metabolites.
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Flow Rate: 0.5 mL/min.
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Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
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Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for bisnorbiotin and the internal standard.
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Data Analysis:
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Generate a calibration curve using the bisnorbiotin analytical standard.
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Calculate the concentration of bisnorbiotin in the urine samples based on the peak area ratio of the analyte to the internal standard.
